molecular formula C20H19FN2O4 B2974174 2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one CAS No. 941973-21-3

2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one

Cat. No.: B2974174
CAS No.: 941973-21-3
M. Wt: 370.38
InChI Key: DBDYZOMCRWUZKT-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one (CAS 941973-21-3) is a pyridazinone derivative of high interest in medicinal chemistry and drug discovery research. It has a molecular formula of C20H19FN2O4 and a molecular weight of 370.37 g/mol . This compound is offered with a purity of 90% or higher and is available for research purposes from several suppliers, with various quantities in stock . Pyridazinone derivatives are recognized as a privileged scaffold in pharmacology, with documented activities as inhibitors of enzymes like Phosphodiesterase 10A (PDE10A), which is a target for investigating therapeutic interventions for neurological disorders . Furthermore, structurally related compounds have shown potential in cardiovascular research . The presence of the 3,4,5-trimethoxyphenyl group is a notable structural feature often associated with biological activity in small molecules. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-25-17-10-14(11-18(26-2)20(17)27-3)16-7-8-19(24)23(22-16)12-13-5-4-6-15(21)9-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDYZOMCRWUZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a fluorinated phenyl and a trimethoxyphenyl group, suggest a diverse pharmacological profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H19FN2O4
  • Molecular Weight : 370.38 g/mol
  • IUPAC Name : this compound

The structure of the compound is characterized by a pyridazinone core with substituents that enhance its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to the presence of the trimethoxyphenyl group, which serves as a pharmacophore. This moiety has been linked to various bioactive effects through several mechanisms:

  • Tubulin Binding : The trimethoxyphenyl group is known to interact with the colchicine binding site (CBS) on αβ-tubulin heterodimers. This interaction disrupts microtubule dynamics, which is critical in cancer cell proliferation and inflammation pathways.
  • Anti-inflammatory Properties : Compounds containing similar structural motifs have demonstrated anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and mediators.
  • Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity TypeCell Line/ModelIC50/EC50 ValuesReference
CytotoxicityMCF7 (breast cancer)12.50 µM
CytotoxicityNCI-H460 (lung cancer)42.30 µM
Anti-inflammatoryIn vitro modelsNot specified
NeuroprotectionAlzheimer's modelsNot specified

Study 1: Anticancer Activity

In a study examining the anticancer properties of pyridazine derivatives, this compound was shown to significantly inhibit the growth of MCF7 and NCI-H460 cell lines. The compound exhibited an IC50 value of 12.50 µM against MCF7 cells, indicating potent cytotoxicity .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of compounds with similar structural characteristics revealed that they could effectively reduce inflammation in cellular models by downregulating pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • The trimethoxyphenyl group is conserved across herbicidal, antitumor, and antimicrobial agents, suggesting its role in target binding .
  • Substitutions at position 2 (e.g., fluorophenyl vs.

Herbicidal Activity

Pyridazinone derivatives with 3,4,5-trimethoxyphenyl groups exhibit selective herbicidal activity. In a study screening analogs against Brassica napus (rape) and Echinochloa crus-galli (barnyard grass), compounds showed moderate inhibition of rape but weak activity against barnyard grass (Table 1 in ).

Antitumor Activity

Pyrimidine derivatives bearing the 3,4,5-trimethoxyphenyl group (e.g., 4-((5-aminothiophen-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile) demonstrated marked antitumor activity, inhibiting cell migration and metastasis in vivo .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving (S)-piperidine-2-carboxylic acid derivatives and substituted benzaldehydes. A common approach includes:

Condensation : Reacting (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with 3-fluorobenzaldehyde to form intermediates.

Cyclization : Using pyridazinone-forming conditions (e.g., hydrazine derivatives) to close the heterocyclic ring.

Functionalization : Introducing the 3,4,5-trimethoxyphenyl group via cross-coupling or nucleophilic substitution.

  • Key Reference : Table 14 in EP 4 374 877 A2 outlines analogous compounds synthesized via this route, with yields and purity data .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry and substituent orientation (e.g., as demonstrated for triazolothiadiazole derivatives in single-crystal studies) .
  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to verify substituent positions and HPLC-MS for purity assessment.
  • Computational Modeling : Apply DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data .

Q. What preliminary biological activity assays are recommended for this compound?

  • Methodological Answer :

  • In Vitro Screening : Test against kinase or phosphatase targets due to structural similarity to pyridazinone derivatives with reported enzyme inhibitory activity. Use fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative potential.

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, split-plot designs (as in agricultural studies) can efficiently manage multi-factor optimization .
  • Catalyst Screening : Evaluate Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling steps, referencing patent data on analogous reactions .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace the 3-fluorophenyl or trimethoxyphenyl groups with bioisosteres (e.g., chloro, nitro) and test activity shifts.
  • Molecular Docking : Map binding interactions using crystallographic data from related pyridazinones (e.g., PDB entries) to prioritize substituent modifications .

Q. How should contradictory data in biological assays (e.g., varying IC50_{50} values across studies) be addressed?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., buffer pH, ATP concentrations) across studies to identify confounding variables.
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What methodologies are appropriate for assessing environmental fate and ecotoxicological impacts?

  • Methodological Answer :

  • Environmental Compartment Analysis : Measure partitioning coefficients (log P, log D) to predict soil/water distribution.
  • Long-Term Stability Studies : Expose the compound to UV light, varying pH, and microbial communities to track degradation pathways .

Q. How can stability under physiological conditions be evaluated during preclinical development?

  • Methodological Answer :

  • Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4), gastric fluid (pH 1.2), and liver microsomes to assess hydrolysis/metabolic stability.
  • LC-MS/MS Monitoring : Quantify degradation products and identify vulnerable functional groups (e.g., ester linkages) .

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